Adenylosuccinic acid tetraammonium

Biochemical Assay Development In Vivo Pharmacology Aqueous Formulation

Research pain point: Low solubility of free adenylosuccinic acid limits reproducible dosing in physiological buffers. Solution: Adenylosuccinic acid tetraammonium-a highly water-soluble salt form. • Solubility: >200 mg/mL in water (376.35 mM) via ultrasonic assistance • Purity: ≥98% (HPLC), white to off-white solid • Storage: -20°C, sealed, moisture-protected • Applications: ADSL substrate for purine nucleotide cycle assays; in vivo DMD murine models (3-3000 µg/mL dosing); calcium homeostasis & exocytosis research Reliable supply for reproducible research.

Molecular Formula C14H30N9O11P
Molecular Weight 531.42 g/mol
Cat. No. B15572690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylosuccinic acid tetraammonium
Molecular FormulaC14H30N9O11P
Molecular Weight531.42 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m1..../s1
InChIKeyXCLZBEXZAOLWGA-WPJVLORBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenylosuccinic Acid Tetraammonium: Technical Specifications & Procurement


Adenylosuccinic acid tetraammonium (C₁₄H₃₀N₉O₁₁P; MW 531.42) is a tetraammonium salt of adenylosuccinic acid (ASA), a key intermediate in the purine nucleotide cycle that is converted into AMP and fumarate by adenylosuccinate lyase . As an orally active purine ribonucleoside monophosphate, it has demonstrated protective effects in the mdx mouse model of Duchenne muscular dystrophy (DMD) by reducing muscle histopathology and improving mitochondrial function [1]. The tetraammonium counterion is specifically engineered to enhance aqueous solubility for in vitro and in vivo applications .

1
Purine nucleotide cycle studies
ADSL substrate for AMP and fumarate generation in metabolic flux assays.
2
Aqueous formulation for in vivo models
High aqueous solubility supports consistent oral dosing in murine disease models.
3
High-concentration stock preparation
Enables aqueous stocks for automated liquid handling and HTS without organic co-solvents.

Adenylosuccinic Acid Tetraammonium: Counterion Selection Rationale


The tetraammonium salt of adenylosuccinic acid is not interchangeable with the free acid or sodium salt forms. The counterion directly influences aqueous solubility, dissolution kinetics, and ultimately oral bioavailability in animal models . While the free acid exhibits limited solubility in PBS (10 mg/mL) and requires DMSO or DMF for dissolution, the tetraammonium salt achieves ~200 mg/mL in water, enabling direct aqueous formulation for cell culture and in vivo dosing without confounding organic solvent effects . Moreover, the only peer-reviewed, quantitative in vivo efficacy data in the mdx DMD model were generated specifically with the tetraammonium salt [1], making it the sole form with validated experimental parameters for oral administration (3,000 µg/mL in drinking water for 6–8 weeks). Substitution with alternative salts introduces uncontrolled variables in solubility, stability, and bioavailability that compromise experimental reproducibility and comparability to published protocols.

Free acid or sodium salt
Limited aqueous solubility may reduce dosing concentration and reproducibility in in vivo models; tetraammonium salt specifically enhances dissolution.
Phosphonate analogs
Act as potent ADSL inhibitors, not substrates; using them instead of the natural tetraammonium substrate would invert functional outcome in purine cycle assays.
Carboxyl-modified derivatives
Exhibit substantially reduced ADSL affinity; cannot replace the native carboxylate-bearing tetraammonium salt in enzyme kinetics studies.

Adenylosuccinic Acid Tetraammonium: Evidence Benchmarks


Aqueous Solubility Advantage Over Free Acid and Sodium Salt

Adenylosuccinic acid tetraammonium demonstrates 200 mg/mL (376 mM) solubility in water with ultrasonic assistance, whereas the free acid is only soluble at 10 mg/mL in PBS (pH 7.2) or requires organic solvents such as DMSO or DMF at 20 mg/mL . The sodium salt lacks published aqueous solubility data . This 20‑fold increase in aqueous solubility eliminates the need for DMSO in cell‑based assays and simplifies oral dosing formulation for in vivo studies.

Aqueous solubility
Class-level
200 mg/mL (376 mM)
Supports high-concentration aqueous stock preparation; class-level solubility inference.
Direct comparative solubility for free acid not published; ultrasonic dissolution recommended.
Biochemical Assay Development In Vivo Pharmacology Aqueous Formulation

In Vivo DMD Efficacy in mdx Mice

Oral administration of adenylosuccinic acid tetraammonium (3,000 µg/mL in drinking water for 8 weeks) significantly improved histopathological features of murine DMD compared to untreated mdx controls [1]. Key quantitative improvements include a 29% reduction in damage area, decreased number of centronucleated fibers, reduced lipid accumulation, diminished connective tissue infiltration, and lowered Ca²⁺ content in the tibialis anterior muscle. These outcomes were accompanied by increased mitochondrial viability and reduced superoxide production in isolated flexor digitorum brevis fibers [1].

In vivo DMD model response
Reported
Reduced centronucleated fibers, lipid accumulation, Ca²⁺ content vs untreated controls
Reported model-response endpoint context in mdx tibialis anterior.
6-week oral administration, 3–3000 µg/mL; histopathological endpoints.
Duchenne Muscular Dystrophy Preclinical Efficacy Muscle Histopathology

ADSL Substrate Specificity Over Phosphonate Inhibitors

Adenylosuccinic acid tetraammonium is explicitly characterized as an 'orally active' compound in multiple authoritative vendor datasheets and primary literature [1]. In the mdx mouse study, the compound was administered via drinking water at 3,000 µg/mL, resulting in measurable systemic effects on skeletal muscle histopathology [1]. In contrast, oral bioavailability data for the free acid or sodium salt are not reported in the peer‑reviewed literature, and the free acid's lower aqueous solubility (10 mg/mL in PBS) may limit gastrointestinal absorption . The tetraammonium salt's high water solubility is a prerequisite for achieving the concentrations used in the validated in vivo protocol.

ADSL substrate vs inhibitor
Head-to-head
Natural substrate; phosphonate analogs: potent inhibitors
Substrate identity critical for ADSL-dependent fumarate generation assays.
Based on comparative structure-activity study (Brand & Lowenstein, 1978).
Oral Bioavailability In Vivo Pharmacology DMD Therapy

Purity and Analytical Characterization: ≥98% HPLC Purity with Defined Storage Stability

Adenylosuccinic acid tetraammonium is supplied with a certified purity of ≥98% by HPLC from major vendors, supported by batch‑specific certificates of analysis . In comparison, the free acid is typically offered at ≥95% purity , while the sodium salt lacks publicly available purity specifications from reputable sources . The tetraammonium powder is stable for 3 years at −20°C, and solutions are stable for 6 months at −80°C , enabling long‑term storage for multi‑phase research programs.

Analytical Chemistry Quality Control Reference Standards

Adenylosuccinic Acid Tetraammonium: Application Scenarios


DMD Preclinical Research in mdx Mouse Models

Oral administration of adenylosuccinic acid tetraammonium at 3,000 µg/mL in drinking water for 6–8 weeks reproduces the validated protocol from Timpani et al. (2020) [1]. This scenario leverages the compound's high aqueous solubility and established oral bioactivity to investigate metabolic and histopathological endpoints in mdx mice, including reductions in centronucleated fibers, lipid accumulation, and calcium overload.

ADSL Substrate & Purine Cycle Flux Assays

For enzymatic assays involving adenylosuccinate lyase (ADSL) or purine nucleotide cycle studies, the tetraammonium salt's 200 mg/mL water solubility enables preparation of concentrated stock solutions without organic co‑solvents . This eliminates DMSO‑induced artifacts in cell‑based assays and simplifies buffer compatibility testing.

High-Concentration Aqueous Stocks for Liquid Handling & HTS

With a certified purity of ≥98% and defined long‑term storage stability , adenylosuccinic acid tetraammonium serves as a reliable analytical reference for quantifying endogenous adenylosuccinate levels in biological matrices. Its stable crystalline form and batch‑to‑batch consistency support method validation in metabolomics and pharmacokinetic studies.

Calcium and Insulin Exocytosis in Beta-Cell/Adipocyte Models

In isolated flexor digitorum brevis fibers from mdx mice, ASA tetraammonium treatment increased mitochondrial viability and reduced superoxide production [1]. This scenario is directly supported by the primary literature and is not reproducible with the free acid or sodium salt due to the absence of equivalent efficacy data.

Application
Selection Property
Validation Focus
Duchenne muscular dystrophy model studies
Aqueous dosing flexibility
Histopathological endpoint review (centronucleated fibers, Ca²⁺, lipid)
Purine nucleotide cycle flux assays
ADSL substrate identity (not inhibitor)
Substrate turnover vs. inhibition endpoint discrimination
Aqueous compound library preparation
High aqueous solubility without organic co-solvent
Solubility and stability in automated liquid handling systems
Calcium homeostasis and exocytosis assays
Low-micromolar functional assay compatibility
Calcium channel modulation and insulin exocytosis endpoints

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